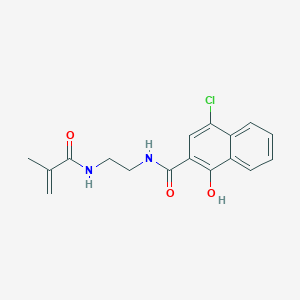
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic organic compound that belongs to the class of naphthamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and hydroxy functional groups, along with the methacrylamidoethyl side chain, suggests potential reactivity and versatility in chemical synthesis and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 1-amino-2-naphthol.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Amidation: The resulting 4-chloro-1-hydroxy-2-naphthoyl chloride can be reacted with 2-methacrylamidoethylamine to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-1-keto-N-(2-methacrylamidoethyl)-2-naphthamide.
Reduction: Formation of 1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide.
Substitution: Formation of various substituted naphthamide derivatives.
科学的研究の応用
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Catalysis: Potential ligand in metal-catalyzed reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide would depend on its specific application. In drug development, it might interact with specific enzymes or receptors, modulating their activity. In polymer chemistry, it would participate in polymerization reactions, forming covalent bonds with other monomers.
類似化合物との比較
Similar Compounds
4-Chloro-1-hydroxy-2-naphthamide: Lacks the methacrylamidoethyl side chain.
1-Hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide: Lacks the chloro group.
4-Chloro-1-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide.
Uniqueness
4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
73546-15-3 |
|---|---|
分子式 |
C17H17ClN2O3 |
分子量 |
332.8 g/mol |
IUPAC名 |
4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23) |
InChIキー |
BAPYSZQSNLENHT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


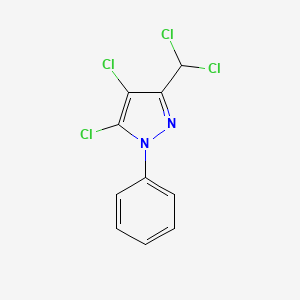
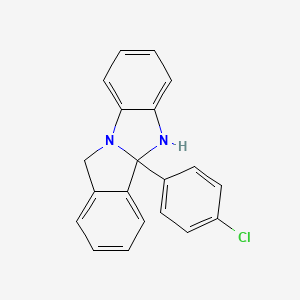
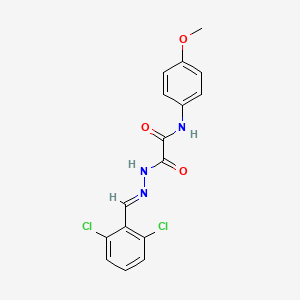

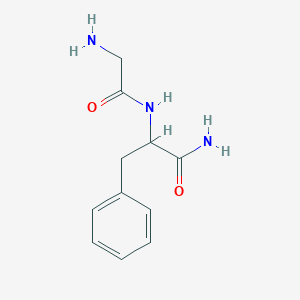

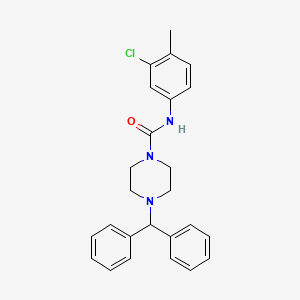
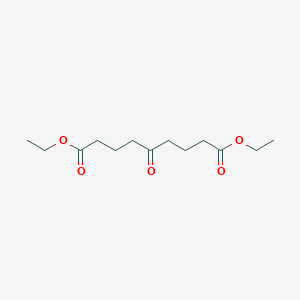
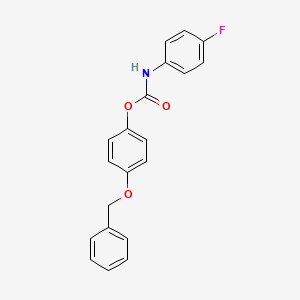
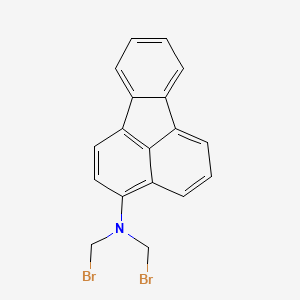

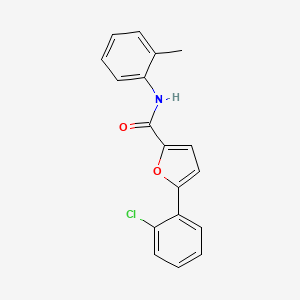
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
